N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One primary area of investigation involves the synthesis of derivatives through various chemical reactions, aiming to explore their potential applications further. For instance, compounds derived from the triazolo[4,3-a]quinoxaline moiety have been synthesized using different coupling methods, revealing diverse yields and showing potential for further chemical modification and exploration in various biological activities (Fathalla, 2015).
Potential as Anticancer Agents
Several studies have focused on the anticancer activity of triazoloquinoxaline derivatives. These compounds have been designed and synthesized with structural features essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as templates for developing new anticancer agents (Reddy et al., 2015).
Role as Adenosine Receptor Antagonists
The adenosine receptors are a class of receptors with significant implications in various physiological processes. Derivatives of the triazoloquinoxaline scaffold have been explored as adenosine receptor antagonists, with specific compounds showing high potency and selectivity towards certain adenosine receptor subtypes. These findings suggest potential therapeutic applications in treating diseases related to adenosine receptor dysregulation (Catarzi et al., 2005).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of triazoloquinoxaline derivatives has also been conducted, with some compounds showing potent activity against specific bacterial and fungal strains. This line of research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Badran et al., 2003).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-8-9-17(27-3)15(10-12)21-18(26)11-28-20-19-24-23-13(2)25(19)16-7-5-4-6-14(16)22-20/h4-10H,11H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXIBWHOSRZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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